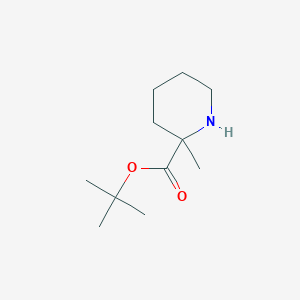

Tert-butyl 2-methylpiperidine-2-carboxylate

Description

tert-Butyl 2-methylpiperidine-2-carboxylate is a piperidine derivative featuring a methyl group and a tert-butyl carboxylate ester at the 2-position of the six-membered amine ring. This compound is primarily utilized as a synthetic intermediate in pharmaceutical and organic chemistry due to its steric and electronic properties, which influence reactivity and stability. Its molecular formula is C₁₁H₂₁NO₂, with a calculated molecular weight of 199.29 g/mol.

Properties

Molecular Formula |

C11H21NO2 |

|---|---|

Molecular Weight |

199.29 g/mol |

IUPAC Name |

tert-butyl 2-methylpiperidine-2-carboxylate |

InChI |

InChI=1S/C11H21NO2/c1-10(2,3)14-9(13)11(4)7-5-6-8-12-11/h12H,5-8H2,1-4H3 |

InChI Key |

OIPQXFCXFUTYRK-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCCCN1)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-methylpiperidine-2-carboxylate typically involves the reaction of 2-methylpiperidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and in-line purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 2-methylpiperidine-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the carboxylate group to an alcohol or amine.

Substitution: The tert-butyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

Oxidation: N-oxides of this compound.

Reduction: Alcohols or amines derived from the reduction of the carboxylate group.

Substitution: Various substituted piperidine derivatives depending on the reagent used.

Scientific Research Applications

Tert-butyl 2-methylpiperidine-2-carboxylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme mechanisms and as a building block for the synthesis of biologically active molecules.

Medicine: It serves as a precursor in the synthesis of drugs and therapeutic agents.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 2-methylpiperidine-2-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary based on the context of its use. For example, as a drug precursor, it may be metabolized to active compounds that exert therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares tert-butyl 2-methylpiperidine-2-carboxylate with structurally related piperidine and pyrrolidine derivatives:

*Calculated based on molecular formulas.

Key Observations:

Core Ring Differences :

- Piperidine (six-membered) derivatives dominate, whereas pyrrolidine (five-membered) analogs (e.g., ) exhibit distinct ring strain and conformational flexibility.

- Pyrrolidine derivatives often feature increased polarity due to substituents like hydroxymethyl .

Polarity: The amino-pyrazole group in introduces hydrogen-bonding capability, enhancing solubility in polar solvents relative to the hydrophobic methyl group in the target compound. Aromaticity: The 2-methylbenzoyl group in adds aromatic bulk, which may improve binding to hydrophobic pockets in biological targets.

Stereochemical Considerations :

- Compounds like specify stereochemistry (2S,4S), critical for enantioselective synthesis or receptor interactions. The target compound’s stereochemical configuration is unspecified in available data, limiting direct pharmacological comparisons.

Stability and Reactivity

- tert-Butyl Esters : All compounds share a tert-butyl carboxylate group, which confers stability against hydrolysis under neutral or mildly acidic conditions .

- Substituent Influence :

- Electron-donating groups (e.g., methyl in the target compound) may slightly enhance ester stability compared to electron-withdrawing substituents.

- Hydroxyl groups (e.g., ) increase susceptibility to oxidation or hydrogen bonding, altering degradation pathways.

Biological Activity

Tert-butyl 2-methylpiperidine-2-carboxylate is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a piperidine ring and a tert-butyl ester functional group, which contributes to its unique structural characteristics. The exploration of its biological activity is crucial for understanding its potential applications in drug development and therapeutic interventions.

- Molecular Formula : CHN\O

- Molecular Weight : Approximately 199.29 g/mol

- Structure : The compound consists of a piperidine ring substituted at the 2-position with a methyl group and a tert-butyl ester at the carboxylic acid position.

Research indicates that this compound interacts with various biological pathways. Its ability to bind to specific receptors and enzymes suggests it may influence neurological and cardiovascular functions. Preliminary studies have shown that this compound can modulate physiological responses, making it a candidate for further pharmacological studies.

Interaction Studies

The binding affinity of this compound to specific targets has been investigated. Interaction studies focus on its ability to inhibit certain enzymes or receptors, which is essential for understanding its therapeutic potential. For instance, studies have indicated that compounds with similar structures exhibit notable activity against cancer cell lines, suggesting that this compound may possess similar properties .

Case Studies

- Anticancer Activity : In vitro studies have demonstrated that compounds structurally related to this compound exhibit significant antiproliferative effects on various cancer cell lines, including breast and ovarian cancers. For example, related compounds showed IC values ranging from 19.9 to 75.3 µM against human breast cancer cells .

- Neurological Implications : Given its structural similarities with known neuroactive compounds, there is ongoing research into the effects of this compound on neurological pathways. Its potential as a neuroprotective agent is being explored, particularly in the context of neurodegenerative diseases.

Comparative Analysis

The following table summarizes the biological activities of this compound in comparison with related compounds:

| Compound Name | Biological Activity | IC Value (µM) | Target |

|---|---|---|---|

| This compound | Antiproliferative | TBD | Cancer Cells |

| Benzoylpiperidine | Antiproliferative | 19.9 - 75.3 | Breast Cancer |

| Tert-butyl 4-(aminomethyl)piperidine-1-carboxylate | Neuroactive | TBD | Neurological Receptors |

Synthesis and Applications

The synthesis of this compound typically involves several steps, including the formation of the piperidine ring and subsequent esterification processes. This compound serves as an important intermediate in the development of pharmaceuticals targeting various biological pathways, particularly those involved in neurological functions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.